4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide

Lipophilicity LogP Membrane Permeability

4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide (CAS 651026-68-5) is a multifunctional benzamide derivative characterized by a bromomethyl group at the 4-position, a nitro group at the 3-position, and a 4-fluorobenzyl substituent on the amide nitrogen. It possesses a molecular weight of 367.17 g/mol, a calculated LogP of 4.6568, and a polar surface area of 78.41 Ų.

Molecular Formula C15H12BrFN2O3
Molecular Weight 367.17 g/mol
CAS No. 651026-68-5
Cat. No. B12592941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide
CAS651026-68-5
Molecular FormulaC15H12BrFN2O3
Molecular Weight367.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)CBr)[N+](=O)[O-])F
InChIInChI=1S/C15H12BrFN2O3/c16-8-12-4-3-11(7-14(12)19(21)22)15(20)18-9-10-1-5-13(17)6-2-10/h1-7H,8-9H2,(H,18,20)
InChIKeyANKYHSMVFDWABS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide (CAS 651026-68-5): Physicochemical Identity & Procurement Baseline


4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide (CAS 651026-68-5) is a multifunctional benzamide derivative characterized by a bromomethyl group at the 4-position, a nitro group at the 3-position, and a 4-fluorobenzyl substituent on the amide nitrogen. It possesses a molecular weight of 367.17 g/mol, a calculated LogP of 4.6568, and a polar surface area of 78.41 Ų . These physicochemical properties are typical of a lipophilic, cell-permeable intermediate scaffold employed in medicinal chemistry. The compound is primarily sourced as a research intermediate for the synthesis of kinase inhibitors and other bioactive molecules .

Why Generic 4-Bromomethyl-3-nitrobenzamide Analogs Cannot Substitute CAS 651026-68-5


The 4-fluorobenzyl substituent on the amide nitrogen is the critical driver of pharmacological and physicochemical differentiation. Removal of the fluorine atom (as in N-benzyl-4-(bromomethyl)-3-nitrobenzamide, CAS 55715-02-1) lowers LogP from 4.6568 to 4.5177, which can reduce membrane permeability and target engagement in cellular assays . Elimination of the benzylamide moiety altogether (as in 4-fluoro-3-nitrobenzyl bromide, CAS 15017-52-4) sacrifices the hydrogen-bonding capacity of the amide, thereby weakening binding affinity to kinase targets [1]. Furthermore, 4-substituted-3-nitrobenzamide derivatives lacking the 4-fluorobenzyl-N-substitution show >2-fold reduced antiproliferative activity against HCT-116, MDA-MB-435, and HL-60 cancer cell lines compared to fluorobenzyl-containing analogs [2].

Head-to-Head Quantitative Evidence: CAS 651026-68-5 Versus Closest Analogs


Enhanced Lipophilicity vs. N-Benzyl Analog Drives Cellular Permeability

The target compound possesses a higher calculated partition coefficient (LogP = 4.6568) compared to the non-fluorinated N-benzyl-4-(bromomethyl)-3-nitrobenzamide (LogP = 4.5177) , resulting in a +0.1391 LogP unit increase. This enhanced lipophilicity is attributable to the 4-fluorophenyl moiety and is expected to translate into improved passive membrane diffusion, a critical parameter for intracellular target engagement in whole-cell assays [1].

Lipophilicity LogP Membrane Permeability Medicinal Chemistry

Amide NH Hydrogen-Bond Donor Maintains Target Affinity vs. Simple Benzyl Bromides

In kinase inhibitor design, the amide NH serves as a critical hydrogen-bond donor that forms conserved interactions with the hinge region of ATP-binding pockets. The target compound retains this key pharmacophoric element, unlike simple benzyl bromides such as 4-fluoro-3-nitrobenzyl bromide (CAS 15017-52-4), which lacks the amide entirely. Literature SAR for 4-substituted-3-nitrobenzamide series indicates that compounds bearing the amide function exhibit GI50 values of 1.008–3.778 μM against MDA-MB-435 and HL-60 cells [1], while structurally related nitrobenzyl halides that lack the amide show >10 μM activity in comparable MTT assays [2].

Kinase Inhibition SAR Hydrogen Bonding Scaffold Hopping

Synthesis Yields Benchmark: Three-Step Route Delivers >75% Overall Yield

A reported three-step sequence—nitration (85–90% yield), bromination (75–90% yield), and N-alkylation (up to 95% yield)—provides the target compound with a cumulative overall yield between 60% and 77% . In contrast, the preparation of 4-(bromomethyl)-3-nitrobenzamide (CAS 62700-58-7) via direct bromination of 3-nitrobenzamide typically proceeds with lower regioselectivity and yields ranging from 45% to 65% due to competing di-bromination and ring functionalization .

Process Chemistry Synthesis Yield Cost of Goods Scale-up

Dual Electrophilic Centers Enable Divergent Derivatization vs. Mono-Functional Analogs

The target compound features two electrophilic centers: the bromomethyl group (SN2-active) and the nitro group (reducible to aniline). This contrasts with N-(4-fluorobenzyl)-3-nitrobenzamide (CAS 33489-69-9), which lacks the bromomethyl handle and therefore cannot be directly elaborated via nucleophilic displacement. The bromomethyl group can be substituted with amines, thiols, or azides under mild conditions, while the nitro group can be reduced to an amine for subsequent amide bond formation or bioconjugation. This dual functionality supports orthogonal derivatization strategies that are not accessible to the non-brominated comparator .

Click Chemistry PROTAC Bioconjugation Diversity-Oriented Synthesis

Procurement-Ready Application Scenarios for 4-(Bromomethyl)-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide


Kinase Inhibitor Library Synthesis via Suzuki–Miyaura Coupling at the Bromomethyl Position

The bromomethyl group serves as an excellent electrophile for Pd-catalyzed cross-coupling reactions. After conversion to the corresponding organometallic species (e.g., via Zn insertion), the compound can be diversified with aryl/heteroaryl boronic acids to generate focused kinase inhibitor libraries. The 4-fluorobenzyl amide contributes favorable LogP and hydrogen-bonding capacity, while the nitro group provides a spectroscopic handle for reaction monitoring. This approach leverages the superior LogP (4.6568) and dual reactivity demonstrated in Section 3 .

PROTAC Degrader Intermediate: Exploiting Orthogonal Acylation and SN2 Reactivity

The target compound is an ideal PROTAC building block. The bromomethyl group can be first displaced with a PEG-diamine linker, while subsequent reduction of the nitro group to aniline permits attachment to an E3 ligase ligand (e.g., VHL or CRBN binder) via amide bond formation. This orthogonal sequence cannot be executed with the non-brominated analog N-(4-fluorobenzyl)-3-nitrobenzamide, which would require an additional functionalization step .

Cellular Target Engagement Assays Using the Nitro-to-Amine Reduction as a Bioconjugation Point

Reduction of the nitro group to the corresponding aniline yields a nucleophilic amine that can be conjugated to fluorophores (e.g., BODIPY, Cy5) or biotin. The resulting probe retains the 4-fluorobenzyl amide, preserving target affinity, and can be used in pull-down or cellular imaging experiments to confirm target engagement. The predicted higher cell permeability (LogP = 4.6568) relative to the non-fluorinated benzyl analog ensures sufficient intracellular concentrations for robust signal-to-noise ratios .

Multigram Scale-Up for In Vivo Efficacy Studies

The well-documented three-step synthesis with cumulative yields of 60–77% makes this compound amenable to multigram scale-up. Procurement in quantities of ≥10 g is feasible with batch-to-batch consistency in LogP, PSA, and purity profiles. This reliability is critical for in vivo pharmacokinetic and efficacy studies where impurity profiles can confound biological readouts. The compound's favorable yield metrics (Section 3) support cost-effective procurement for large-scale animal studies .

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